molecular formula C8H7ClF3NO B1459482 4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1227595-43-8

4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No. B1459482
CAS RN: 1227595-43-8
M. Wt: 225.59 g/mol
InChI Key: FKXBUVDXGKKAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs), which includes “4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine” are influenced by the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .

Mechanism of Action

As observed with other TFMP derivatives, the presence of fluorine and pyridine structure in “4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine” results in its superior pest control properties when compared to traditional phenyl-containing insecticides .

Safety and Hazards

“4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine” is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future of “4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine” and its derivatives lies in their potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-(chloromethyl)-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-6(8(10,11)12)5(4-9)2-3-13-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXBUVDXGKKAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.